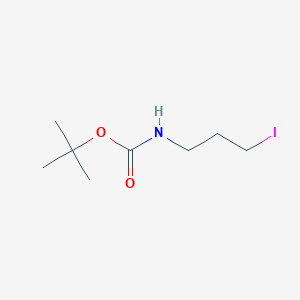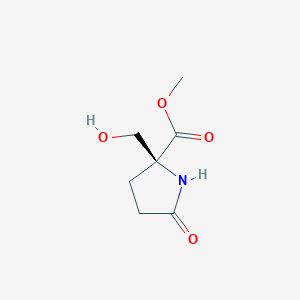
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate, also known as N-acetyl-D-glucosamine-6-phosphate methyl ester, is a chemical compound that has been studied for its potential applications in various scientific research fields. In
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate is not well understood. However, it has been suggested that it may exert its anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of immune cells, and decrease the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. However, there are also limitations to its use. It can be difficult to obtain in large quantities, and its mechanism of action is not well understood.
Future Directions
There are several potential future directions for research on Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a tool for studying the immune system and its role in disease. Further research is needed to fully understand the mechanism of action of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate and its potential applications in various scientific research fields.
Synthesis Methods
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate can be synthesized through a multistep process involving the reaction of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylatelucosamine with various reagents. One common method involves the reaction of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylatelucosamine with methanol and hydrochloric acid to produce Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylatelucosamine-6-phosphate methyl ester. This compound is then reacted with sodium borohydride and acetic anhydride to produce Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate.
Scientific Research Applications
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and biotechnology. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
properties
CAS RN |
174283-18-2 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-12-6(11)7(4-9)3-2-5(10)8-7/h9H,2-4H2,1H3,(H,8,10)/t7-/m0/s1 |
InChI Key |
XGWMCXYFZJOJEJ-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCC(=O)N1)CO |
SMILES |
COC(=O)C1(CCC(=O)N1)CO |
Canonical SMILES |
COC(=O)C1(CCC(=O)N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



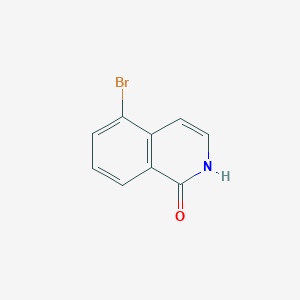
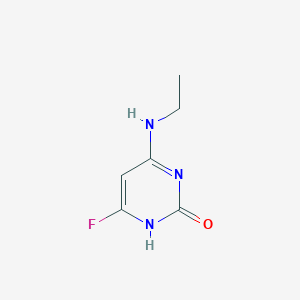

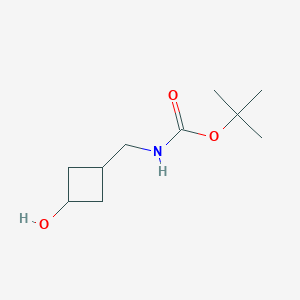
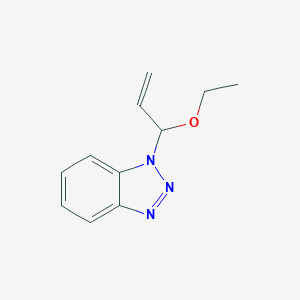

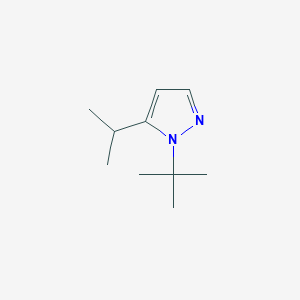

![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)


